(3Z)-3-{[(4-ethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
Description
The compound “(3Z)-3-{[(4-ethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4-trione” is a structurally complex heterocyclic molecule featuring a thieno[3,2-c][1,2]thiazine trione core. Key structural elements include:
- A thienothiazine trione scaffold, which provides rigidity and electronic diversity due to sulfur and nitrogen atoms in the fused ring system.
- A (3Z)-{[(4-ethylphenyl)amino]methylidene} group at position 3, introducing stereochemical specificity (Z-configuration) and hydrogen-bonding capabilities via the amino moiety.
Properties
IUPAC Name |
(3Z)-3-[(4-ethylanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S2/c1-2-15-5-9-18(10-6-15)24-13-20-21(26)22-19(11-12-29-22)25(30(20,27)28)14-16-3-7-17(23)8-4-16/h3-13,24H,2,14H2,1H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIZVKPPARVYOH-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[(4-ethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c][1,2]thiazine core, followed by the introduction of the 4-ethylphenyl and 4-fluorobenzyl groups. Common reagents used in these reactions include various amines, aldehydes, and halogenated compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{[(4-ethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thieno[3,2-c][1,2]thiazine derivatives.
Biology
In biological research, (3Z)-3-{[(4-ethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine
The compound shows promise in medicinal chemistry as a potential therapeutic agent. Research explores its efficacy in treating various diseases, its pharmacokinetics, and its safety profile.
Industry
In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-3-{[(4-ethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues include derivatives of thieno[3,2-c][1,2]thiazine trione with variations in substituents. Key comparisons are outlined below:
| Compound | Substituent Variations | Key Properties |
|---|---|---|
| Target Compound | 4-ethylphenylamino, 4-fluorophenylmethyl | High lipophilicity (logP ~3.8 estimated); Z-configuration enhances stereoselectivity |
| Analog 1: 1-(3-Fluorophenyl)-thieno[3,2-c][1,2]thiazine-2,2,4-trione | 3-fluorophenyl | Reduced steric bulk; lower logP (~2.9) |
| Analog 2: 3-[(4-Methylphenyl)amino]methylidene-1-benzyl-thieno[3,2-c][1,2]thiazine-2,2,4-trione | 4-methylphenylamino, benzyl | Increased metabolic stability due to benzyl group |
| Analog 3: (3E)-3-{[(4-Chlorophenyl)amino]methylidene}-1-[(4-nitrophenyl)methyl]-thieno[3,2-c][1,2]thiazine... | E-configuration, 4-chlorophenylamino, nitro | Higher reactivity (nitro group); E-configuration alters binding affinity |
Key Findings :
- The 4-fluorophenylmethyl group in the target compound enhances membrane permeability compared to non-fluorinated analogues (e.g., Analog 2) .
- The Z-configuration at position 3 may improve target binding compared to E-isomers (e.g., Analog 3), as seen in related thiazine derivatives .
- Ethylphenylamino vs. methylphenylamino (Analog 2): The ethyl group increases hydrophobic interactions but may reduce solubility in aqueous media .
Electronic and Periodic Trends
The fluorine atom in the 4-fluorophenyl group introduces strong electronegativity, altering electron distribution in the aromatic ring. This contrasts with chloro or nitro substituents (e.g., Analog 3), which exhibit distinct electronic effects (e.g., resonance withdrawal vs. inductive effects) .
Biological Activity
The compound (3Z)-3-{[(4-ethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione represents a novel class of thienothiazine derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the realm of cancer treatment. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of thienothiazine derivatives typically involves multi-step reactions that include Gewald synthesis and amination processes. These methods have been optimized for the production of various derivatives with enhanced biological activities. For instance, the use of β-enaminoesters as starting materials has been reported to yield compounds with significant cytotoxic properties against various cancer cell lines .
Anticancer Properties
Recent studies have focused on the anticancer potential of thienothiazine derivatives. The compound has been evaluated for its cytotoxicity against several cancer cell lines:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
In vitro assays demonstrated that derivatives similar to (3Z)-3-{[(4-ethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione exhibit potent inhibitory effects on cell proliferation. Notably, certain derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin .
The proposed mechanism of action for thienothiazine derivatives includes:
- Inhibition of cell cycle progression : Compounds have been shown to induce G1 phase arrest in cancer cells .
- Induction of apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in tumor cells .
The specific interactions at the molecular level are still under investigation but may involve targeting key regulatory proteins involved in cell proliferation and survival.
Case Studies
Several case studies have highlighted the effectiveness of thienothiazine derivatives:
- Study on MCF-7 Cells : A derivative demonstrated an IC50 of 13.42 μg/mL against MCF-7 cells, indicating a strong anti-proliferative effect compared to control groups .
- Comparative Analysis : In a comparative study with other thieno[2,3-d]pyrimidines, the compound showed superior activity against MDA-MB-231 cells with an IC50 value significantly lower than that of standard treatments .
Data Table: Cytotoxicity of Thienothiazine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
